molecular formula C15H18ClN3O B039007 Cyproconazole CAS No. 113096-99-4

Cyproconazole

Cat. No.: B039007
CAS No.: 113096-99-4
M. Wt: 291.77 g/mol
InChI Key: UFNOUKDBUJZYDE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , is an azole compound fungicide . It is commonly used for various purposes, including wood preservation and protection of fruits, vegetables, and crops .

Preparation Methods

Synthetic Routes:: The synthetic route to cyproconazole involves several steps. One common method includes the following reactions:

    Cyclopropanation: The cyclopropane ring is introduced using a cyclopropanation reaction.

    Triazole Formation: The triazole ring is formed by reacting with a triazole precursor.

    Chlorination: The final step involves chlorination to introduce the chlorine atom.

Industrial Production:: this compound is industrially produced using efficient synthetic processes. The exact conditions and methods may vary depending on the manufacturer, but the overall approach remains consistent.

Chemical Reactions Analysis

Reactions:: Cyproconazole can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Typically involves oxidizing agents such as peroxides or metal catalysts.
  • Reduction : Reduction reactions use reducing agents like hydrides or metals.
  • Substitution : Substitution reactions occur with nucleophiles (e.g., amines, thiols).

Major Products:: The major products formed from these reactions include different derivatives of this compound, each with specific properties and applications.

Scientific Research Applications

Cyproconazole finds applications in various fields:

  • Agriculture : Effective against powdery mildew, rust, and apple scab in cereal crops, fruit trees, and grapes.
  • Wood Preservation : Used as a preservative for wood.
  • Biological Research : Investigated for its effects on plant growth and disease resistance.

Mechanism of Action

Cyproconazole acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting ergosterol production, it inhibits fungal growth and development.

Comparison with Similar Compounds

Cyproconazole stands out due to its effectiveness against a wide range of fungal pathogens. Similar compounds include other azole fungicides like propiconazole and tebuconazole .

Biological Activity

Cyproconazole is a triazole fungicide widely used in agriculture to control various fungal diseases in crops. Its biological activity encompasses a range of effects on both target organisms and non-target species, including mammals and aquatic life. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for environmental health.

This compound exerts its antifungal effects primarily through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, this compound prevents fungal cell membrane formation, leading to cell death. The compound has also been shown to activate several nuclear receptors, including retinoic acid receptor alpha (RARα) and pregnane X receptor (PXR), which play roles in lipid metabolism and detoxification processes in liver cells .

In Vivo Studies

Research indicates that this compound can induce hepatocellular adenomas and carcinomas in CD-1 mice at specific dose levels (100 and 200 ppm). The study revealed dose-responsive liver effects, including hypertrophy, increased liver weight, and cell proliferation. These changes were accompanied by single-cell necrosis and fat vacuolation, suggesting significant hepatotoxicity .

In another study using human liver HepaRG cells, this compound was shown to induce steatosis (fatty liver) through mitochondrial dysfunction and triglyceride accumulation. The findings highlighted the compound's ability to disrupt normal lipid metabolism, further supporting its potential hepatotoxic effects .

In Vitro Studies

This compound's impact on cellular mechanisms was assessed using in vitro assays that measured gene expression related to liver steatosis. The compound activated key pathways associated with lipid accumulation but showed gene expression changes that diverged from established adverse outcome pathways (AOPs), indicating a complex interaction that may not be fully understood .

Environmental Impact

This compound's biological activity extends beyond its intended agricultural use. Studies have demonstrated its effects on non-target organisms such as honey bees. When combined with thiacloprid, this compound exhibited synergistic toxicity, raising concerns about its ecological impact . Additionally, research indicated that this compound could affect aquatic life by disrupting developmental processes in zebrafish, leading to spinal malformations and locomotor defects .

Case Studies

Case Study 1: Hepatic Effects in Mice

  • Objective : To investigate the hepatic effects of this compound.
  • Method : CD-1 mice were administered varying doses of this compound.
  • Findings : Induction of hepatocellular adenomas at doses of 100 and 200 ppm; increased liver weight and signs of necrosis were observed.

Case Study 2: In Vitro Steatosis Induction

  • Objective : To assess the induction of steatosis in human liver cells.
  • Method : HepaRG cells treated with this compound.
  • Findings : Dose-dependent activation of RARα and PXR; significant triglyceride accumulation and mitochondrial dysfunction were noted.

Summary of Findings

Study Type Effects Observed Key Mechanisms Organisms Affected
In VivoHepatocellular adenomas, liver hypertrophyCYP51 inhibitionMice (CD-1)
In VitroInduction of steatosisRARα/PXR activationHuman liver cells (HepaRG)
EnvironmentalSynergistic toxicity with thiaclopridUnknown interactionsHoney bees
DevelopmentalSpinal malformationsDisruption of developmentZebrafish

Properties

IUPAC Name

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOUKDBUJZYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032601
Record name Cyproconazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>250 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.25 g/cu cm
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.59X10-7 mm Hg at 25 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals from hexane/CH2Cl2, Colorless solid

CAS No.

94361-06-5
Record name Cyproconazole
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Record name Cyproconazole [ISO]
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Record name Cyproconazole
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Record name 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl)
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Record name CYPROCONAZOLE
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Record name CYPROCONAZOLE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

106.2-106.9 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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